![molecular formula C31H28O2 B14476100 2,2,7,7-Tetraphenyl-6-oxabicyclo[3.2.1]octan-5-ol CAS No. 65644-55-5](/img/structure/B14476100.png)
2,2,7,7-Tetraphenyl-6-oxabicyclo[3.2.1]octan-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,7,7-Tetraphenyl-6-oxabicyclo[321]octan-5-ol is a complex organic compound with the molecular formula C31H28O2 This compound features a unique bicyclic structure with four phenyl groups and an oxygen atom incorporated into the ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,7,7-Tetraphenyl-6-oxabicyclo[3.2.1]octan-5-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a precursor molecule containing phenyl groups and an oxygen atom. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the bicyclic structure.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,7,7-Tetraphenyl-6-oxabicyclo[3.2.1]octan-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Solvents: Typical solvents include dichloromethane (CH2Cl2), toluene, and ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2,2,7,7-Tetraphenyl-6-oxabicyclo[3.2.1]octan-5-ol has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of substituents on chemical reactivity.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Wirkmechanismus
The mechanism by which 2,2,7,7-Tetraphenyl-6-oxabicyclo[3.2.1]octan-5-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenyl groups and the oxygen atom play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Oxabicyclo[3.2.1]octane: A simpler analog with a similar bicyclic structure but without the phenyl groups.
2-Oxabicyclo[2.2.2]octan-6-ol: Another bicyclic compound with different ring sizes and substituents.
Uniqueness
2,2,7,7-Tetraphenyl-6-oxabicyclo[3.2.1]octan-5-ol is unique due to its four phenyl groups, which significantly influence its chemical properties and reactivity. This makes it distinct from other bicyclic compounds and provides unique opportunities for research and application.
Eigenschaften
CAS-Nummer |
65644-55-5 |
|---|---|
Molekularformel |
C31H28O2 |
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
2,2,7,7-tetraphenyl-6-oxabicyclo[3.2.1]octan-5-ol |
InChI |
InChI=1S/C31H28O2/c32-29-21-22-30(24-13-5-1-6-14-24,25-15-7-2-8-16-25)28(23-29)31(33-29,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28,32H,21-23H2 |
InChI-Schlüssel |
OPWXKGXMKLXXNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2CC1(OC2(C3=CC=CC=C3)C4=CC=CC=C4)O)(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4-butyl-9-oxo-4-[[2-(1-oxopropoxy)ethyl]thio]-, propanoate](/img/structure/B14476022.png)
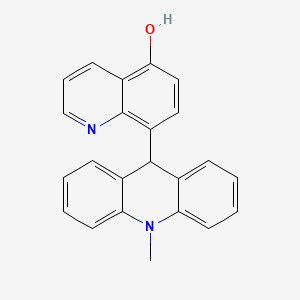


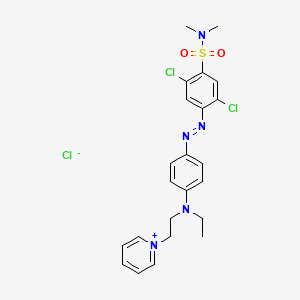
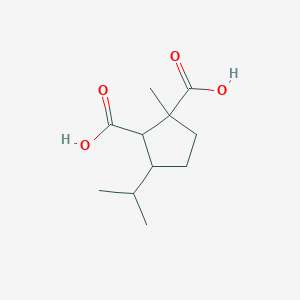

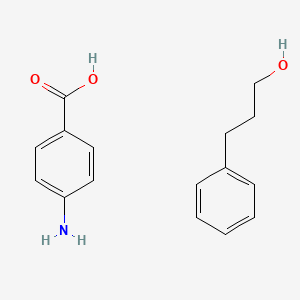
![Methyl [3-chloro-4-(2-fluoroethoxy)phenyl]carbamate](/img/structure/B14476068.png)
![2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-tetradecyloxirane](/img/structure/B14476070.png)

![2-Naphthalenesulfonic acid, 7-[[2-hydroxy-5-[(4-hydroxyphenyl)sulfonyl]phenyl]methyl]-](/img/structure/B14476083.png)
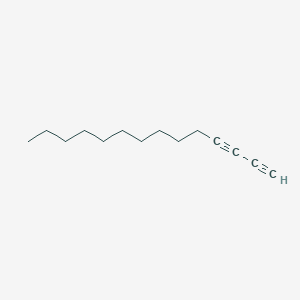
![(6R)-4-oxa-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14476090.png)
